7-chloro-5-fluoro-1,3-benzoxazol-2-amine
Description
Significance of the Benzoxazole (B165842) Core Structure in Contemporary Chemical and Biological Research
The benzoxazole nucleus is a privileged structure in drug discovery, forming the backbone of numerous compounds with demonstrated pharmacological value. researchgate.netmdpi.com Its derivatives have been extensively investigated and have shown a broad spectrum of activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govbiotech-asia.org The ability of the benzoxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows its derivatives to effectively bind to a range of biological targets. nih.gov
Marketed drugs containing the benzoxazole moiety underscore its therapeutic relevance. This wide applicability has spurred continuous research into novel benzoxazole derivatives, aiming to discover new therapeutic agents with improved efficacy and novel mechanisms of action. rsc.orgrsc.org
Rationale for Halogen Substitution (Chloro and Fluoro) at the 5- and 7-Positions in Benzoxazol-2-amines for Enhanced Molecular Functionality
The introduction of halogen atoms, such as chlorine and fluorine, onto the benzoxazole scaffold is a deliberate strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. The presence of these electron-withdrawing groups can significantly influence a compound's biological activity. researchgate.netesisresearch.org
The inclusion of chlorine and fluorine at the 5- and 7-positions of the benzoxazol-2-amine core can lead to:
Enhanced Lipophilicity: Halogenation can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine and chlorine can alter the electron density of the aromatic system, potentially leading to stronger binding interactions with target proteins. researchgate.net
Metabolic Stability: The introduction of fluorine, in particular, can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.
Conformational Control: Halogen atoms can influence the preferred conformation of a molecule through steric and electronic effects, which can be crucial for optimal interaction with a biological target.
Structure-activity relationship (SAR) studies on various benzoxazole derivatives have frequently shown that the presence and position of halogen substituents are critical for their biological potency. esisresearch.orgmdpi.com
Overview of Academic Inquiry into 7-Chloro-5-fluoro-1,3-benzoxazol-2-amine and its Analogues
Direct academic publications focusing exclusively on this compound are limited. uni.lu However, its chemical structure suggests its primary role as a valuable intermediate in the synthesis of more complex molecules. The academic interest in this compound can be inferred from the extensive research on its analogues, particularly halogenated benzoxazol-2-amines.
Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships. For instance, studies have reported the synthesis and biological evaluation of various chloro- and fluoro-substituted benzoxazole derivatives as potential antimicrobial and anticancer agents. nih.gov Patents also indicate commercial interest in compounds that can be synthesized from halogenated benzoxazol-2-amine precursors for a range of therapeutic applications. googleapis.comgoogle.com
The synthesis of N-substituted 2-aminobenzoxazoles is an active area of research, with various methods being developed to create diverse molecular architectures from precursors like this compound. nih.gov
Table 1: Examples of Halogenated Benzoxazole Analogues and their Investigated Activities
| Compound/Analogue Class | Investigated Activity | Reference |
| 5-Chlorobenzoxazol-2-amine derivatives | Antimicrobial | nih.gov |
| 6-Chlorobenzoxazol-2-amine derivatives | Antimicrobial | nih.gov |
| Halogen-substituted benzothiazoles and benzimidazoles | Antiproliferative | |
| 2-Aryl-substituted benzoxazoles | Histamine H3 Antagonists | nih.gov |
| Benzoxazole derivatives | Melatonin Receptor Agonists | nih.gov |
This table is for illustrative purposes and showcases the types of research conducted on analogues.
Current Challenges and Research Opportunities in Benzoxazole-2-amine Chemistry
Despite the significant interest in benzoxazole-2-amines, their synthesis and functionalization present several challenges. Traditional synthetic methods often require harsh reaction conditions, the use of toxic reagents like cyanogen (B1215507) bromide, and may result in low yields. nih.gov The direct C-H amination of the benzoxazole ring is an attractive alternative, but it can be difficult to control the selectivity and often requires expensive metal catalysts. mdpi.comnih.gov
Current research is focused on overcoming these hurdles by developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. rsc.orgnih.gov Key opportunities in this field include:
Development of Novel Catalytic Systems: The design of new catalysts, including nanocatalysts and metal-free catalysts, for the regioselective synthesis of polysubstituted benzoxazoles is a major area of interest. nih.govsioc-journal.cn
Green Chemistry Approaches: The use of greener solvents, microwave-assisted synthesis, and one-pot reactions are being explored to make the synthesis of benzoxazole derivatives more sustainable. nih.govorganic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing for the safe and efficient production of these compounds.
Exploration of New Biological Targets: While the antimicrobial and anticancer activities of benzoxazoles are well-documented, there is an ongoing effort to explore their potential for treating a wider range of diseases.
Properties
CAS No. |
1248793-15-8 |
|---|---|
Molecular Formula |
C7H4ClFN2O |
Molecular Weight |
186.57 g/mol |
IUPAC Name |
7-chloro-5-fluoro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H4ClFN2O/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H2,10,11) |
InChI Key |
YITNXYQUTPOGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Cl)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 7 Chloro 5 Fluoro 1,3 Benzoxazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. For 7-chloro-5-fluoro-1,3-benzoxazol-2-amine, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of proton and carbon signals, revealing the precise connectivity and substitution pattern of the benzoxazole (B165842) core.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed analysis of the ¹H NMR spectrum of this compound allows for the assignment of each proton in the molecule. The aromatic region of the spectrum is of particular importance, where the substitution pattern on the benzene (B151609) ring dictates the observed chemical shifts and coupling constants. The protons on the benzoxazole ring system are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating amino group.
Due to the lack of publicly available experimental data for this specific compound, a representative data table cannot be generated.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum provides critical information regarding the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons directly bonded to the heteroatoms (oxygen, nitrogen, chlorine, and fluorine) exhibit characteristic shifts.
As with the ¹H NMR data, the absence of published experimental spectra prevents the creation of a specific data table.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is essential for the unambiguous determination of the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. PubChem provides a predicted monoisotopic mass for the protonated molecule [M+H]⁺ of 187.00690 g/mol . uni.lu The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, showing characteristic losses of small neutral molecules or radicals.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 187.00690 |
| [M+Na]⁺ | 208.98884 |
| [M-H]⁻ | 184.99234 |
| [M]⁺ | 185.99907 |
Data sourced from PubChem uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include the N-H stretching of the primary amine, C=N stretching of the oxazole (B20620) ring, C-O and C-N stretching vibrations, and the aromatic C-H and C=C stretching bands. The C-Cl and C-F stretching vibrations would also be present in the fingerprint region of the spectrum.
Without access to experimental data, a table of specific vibrational frequencies cannot be provided.
X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While information on related structures and derivatives can be found, the precise crystal structure, including unit cell parameters, space group, and atomic coordinates for the title compound, does not appear to be published in the accessible domain.
Therefore, a detailed analysis of its solid-state molecular conformation and crystal packing, which would typically include discussions on bond lengths, bond angles, torsional angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, cannot be provided at this time. The generation of data tables pertaining to crystallographic parameters is also not possible due to the absence of experimental data.
Computational and Theoretical Investigations of 7 Chloro 5 Fluoro 1,3 Benzoxazol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. These methods provide a microscopic view of the molecule's structure and energy landscape.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and energy of molecules like benzoxazole (B165842) derivatives. nih.gov By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can calculate key structural parameters. nih.gov
For instance, studies on similar structures, such as 2-Amino-5-chloro-1,3-benzoxazole, provide crystallographic data that serves as a starting point for geometry optimization. The calculations help in refining bond lengths and angles to find the most stable, lowest-energy molecular conformation. researchgate.net
Interactive Table: Selected Optimized Geometric Parameters for a Related Benzoxazole Derivative
| Parameter | Bond/Angle | Value |
| Bond Length | O1—C2 | 1.3742 (17) Å |
| Bond Length | C7—C8 | 1.369 (2) Å |
| Bond Angle | N3—C2—N21 | 127.81 (13) ° |
| Bond Angle | C5—C6—C7 | 119.86 (13) ° |
| Data derived from a study on 2-Amino-5-chloro-1,3-benzoxazole. researchgate.net |
HOMO-LUMO Energy Gap Analysis and Electron Transfer Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and electron conductivity. acs.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, characterizing the molecule as "hard." Conversely, a small gap indicates a "soft" molecule that is more polarizable and reactive. nih.gov In a study on a substituted benzoxazole derivative, the HOMO-LUMO gap was calculated to be 4.8795 eV, indicating a hard molecule. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The distribution of these orbitals across the molecule highlights the regions involved in electron transfer. nih.gov
Interactive Table: Frontier Orbital Energies for a Substituted Benzoxazole
| Orbital | Energy (eV) |
| HOMO | -6.2154 |
| LUMO | -1.3359 |
| Energy Gap (ΔE) | 4.8795 |
| Data derived from a study on 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. nih.gov |
Electrostatic Potential Surface (EPS) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.
Red/Yellow Regions : Indicate negative potential (electron-rich), suggesting sites for electrophilic attack.
Blue Regions : Indicate positive potential (electron-poor), suggesting sites for nucleophilic attack.
Green Regions : Indicate neutral potential.
For benzoxazole derivatives, the MEP surface can identify the electrophilic and nucleophilic centers, providing insights into how the molecule will interact with other species.
Conformational Analysis and Rotational Barriers around Key Bonds
Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule's atoms. For a molecule like 7-chloro-5-fluoro-1,3-benzoxazol-2-amine, this involves studying the rotation around key single bonds, such as the bond connecting the amine group to the benzoxazole ring.
By calculating the energy at different dihedral angles, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its interactions. Studies on related heterocyclic systems often use semi-empirical methods like AM1 or DFT to model these conformational landscapes. arxiv.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which aids in the characterization of newly synthesized compounds. DFT calculations can forecast ¹H-NMR and ¹³C-NMR chemical shifts, as well as the frequencies of vibrations observed in Infrared (IR) and Raman spectra. scispace.com
For example, in a related benzoxazole derivative, the calculated ¹H-NMR signals for protons on the benzoxazole ring appeared at specific chemical shifts, such as 7.571-7.594 ppm and 8.018-8.022 ppm. nih.gov Similarly, vibrational analysis can predict the stretching frequencies for key functional groups, like the N-H and C=O bonds in related amide-substituted benzoxazoles. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecule's structure.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling encompasses a broader range of techniques, including molecular dynamics (MD) simulations. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior in various environments, such as in solution. nih.gov
Ligand-Protein Docking Studies for Investigating Molecular Target Interactions
No published studies were found that investigated the ligand-protein docking of this compound with any biological targets. Such studies would be invaluable in predicting the binding affinity and mode of interaction of this compound with various proteins, offering insights into its potential pharmacological effects.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Compound-Target Complexes
In the absence of identified protein targets from docking studies, no molecular dynamics simulations for this compound complexed with a biological target have been reported. MD simulations would provide crucial information on the stability of such a complex over time, the conformational changes that may occur, and the key residues involved in maintaining the interaction.
It is hoped that future research will address this knowledge gap and provide the necessary data to understand the computational and theoretical profile of this compound.
Structure Activity Relationship Sar and Molecular Design Principles for Benzoxazole 2 Amines
Impact of Halogen Substitutions (Chloro and Fluoro) at the 5- and 7-Positions on Molecular Recognition and Bioactivity Profiles
The introduction of halogen atoms, such as chlorine and fluorine, at the 5- and 7-positions of the benzoxazole (B165842) ring system significantly influences the molecule's physicochemical properties and its interaction with biological targets. These substitutions can alter electron distribution, lipophilicity, and metabolic stability, thereby modulating the bioactivity profile.
The specific combination of a chloro group at the 7-position and a fluoro group at the 5-position in "7-chloro-5-fluoro-1,3-benzoxazol-2-amine" suggests a deliberate design to optimize its interaction with target proteins. The fluorine atom, with its high electronegativity and small size, can form favorable electrostatic interactions and may improve metabolic stability. The chlorine atom at the 7-position can further enhance binding affinity through halogen bonding and by increasing the lipophilicity of that region of the molecule.
The following table summarizes the observed effects of halogen substitutions on the bioactivity of benzoxazole derivatives based on available research.
| Position of Substitution | Halogen Substituent | Observed Effect on Bioactivity | Reference Compound Class | Citation |
|---|---|---|---|---|
| 7-position | Bromine | Increased activity | 3-(2-benzoxazol-5-yl)alanine derivatives | nih.gov |
| 5-position | Chlorine | Highest inhibitory activity for BuChE | Benzoxazole derivatives | rsc.org |
| General | Chlorine and Fluorine | Can enhance antimicrobial activity | 2,5-disubstituted 4-thiazolidinones | researchgate.net |
| General | Halogenation | Can lead to hepatotoxicity and carcinogenicity in quinoid compounds | Halogen-containing quinone imines | biointerfaceresearch.com |
Role of the 2-Amino Group in Modulating Molecular Interactions and Ligand Efficacy
The 2-amino group is a critical functional moiety in this class of compounds, playing a pivotal role in molecular interactions and ligand efficacy. This group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions within the binding pockets of target proteins. nih.gov The synthesis of 2-aminobenzoxazoles is a significant area of research, with various methods developed to introduce this crucial functional group. researchgate.netrsc.orggoogle.comacs.orgresearchgate.netnih.gov
The presence of the amino group at the 2-position allows for the formation of a network of hydrogen bonds, which can significantly contribute to the binding affinity and specificity of the ligand. The basicity of the 2-amino group can also be modulated by substituents on the benzoxazole ring, which in turn affects its interaction with acidic residues in the active site of an enzyme or receptor.
Furthermore, the 2-amino group serves as a versatile handle for further derivatization, allowing for the exploration of a wider chemical space and the optimization of pharmacological properties. nih.govnih.gov The ability to readily modify this group makes it a key component in the design of combinatorial libraries for drug discovery. google.com
Strategic Derivatization and Functionalization of the Benzoxazole Scaffold for Targeted Binding Enhancement
Key positions for derivatization on the benzoxazole ring include the 2-, 5-, and 7-positions. As discussed, the 2-amino group is a primary site for modification. Additionally, substitutions on the benzene (B151609) ring portion of the scaffold can significantly impact bioactivity. For instance, the introduction of various substituents at the 2-position of the benzoxazole ring has been shown to influence cytotoxic activity. nih.gov
The development of synthetic strategies that allow for the controlled introduction of functional groups at specific positions is crucial for the rational design of potent and selective benzoxazole-based agents. rsc.orgnih.govmdpi.com These strategies often involve multi-step syntheses, starting from precursors like 2-aminophenols, to build the desired molecular architecture. rsc.orgresearchgate.net The scaffold hopping approach has also been employed to discover novel benzoxazole derivatives with improved activity. nih.gov
| Position for Derivatization | Type of Functionalization | Potential Impact on Bioactivity | Citation |
|---|---|---|---|
| 2-position | Substitution with various aryl or alkyl groups | Modulation of antimicrobial, anticancer, and anti-inflammatory activities | nih.govnih.govmdpi.com |
| 5-position | Introduction of acidic groups or other substituents | Can enhance cytotoxic activity | rsc.org |
| 7-position | Halogenation or other substitutions | Can increase biological activity | nih.gov |
| General Scaffold | Functionalization of the benzene ring | Influences overall molecular properties and target interaction | nih.govwikipedia.org |
Bioisosteric Replacements and Their Influence on Physicochemical and Molecular Interaction Properties
Bioisosterism is a powerful strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to improved potency, selectivity, or pharmacokinetic profiles. In the context of benzoxazole-2-amines, bioisosteric replacements can be applied to various parts of the molecule.
For example, the benzoxazole ring itself can be considered a bioisostere of other bicyclic aromatic systems like benzimidazole (B57391) or benzothiazole (B30560). researchgate.net These subtle changes in the heteroatom composition can alter the electronic and hydrogen-bonding properties of the scaffold, leading to different interactions with biological targets.
| Original Functional Group | Common Bioisosteres | Potential Influence on Properties | Citation |
|---|---|---|---|
| Benzoxazole | Benzimidazole, Benzothiazole, Indole | Alters electronic properties, hydrogen bonding, and target selectivity | researchgate.netresearchgate.net |
| Carboxylic Acid | Tetrazole, Sulfonamide, 5-oxo-1,2,4-oxadiazole | Increases lipophilicity, improves metabolic stability and membrane permeability | drughunter.comacs.org |
| Amide | 1,2,3-Triazole, 1,3,4-Oxadiazole, Fluoroalkene, Trifluoroethylamine | Enhances metabolic stability, modulates hydrogen bonding, and improves pharmacokinetic profiles | acs.orgnih.govnih.govdrughunter.com |
| Phenyl Ring | Pyridyl, Thienyl, 4-Fluorophenyl | Modifies polarity, metabolic stability, and potential for specific interactions | cambridgemedchemconsulting.com |
Mechanistic Investigations of 7 Chloro 5 Fluoro 1,3 Benzoxazol 2 Amine in Biological Systems Non Clinical Focus
Molecular Interactions with Key Biomacromolecules (e.g., DNA, Enzymes, Receptors)
No studies were found that investigate the direct molecular interactions between 7-chloro-5-fluoro-1,3-benzoxazol-2-amine and key biomacromolecules such as DNA, enzymes, or receptors.
Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, NAMPT, Akt, NF-κB)
There is no available information on the potential inhibitory effects of this compound on enzymes such as DNA gyrase, nicotinamide (B372718) phosphoribosyltransferase (NAMPT), Akt, or nuclear factor-kappa B (NF-κB).
Receptor Binding Affinity and Ligand-Receptor Complex Formation Dynamics
Data regarding the receptor binding affinity of this compound and the dynamics of its potential formation of ligand-receptor complexes are not present in the current scientific literature.
Modulation of Cellular Pathways at the Molecular Level (e.g., antiproliferative mechanisms in cell lines, quorum sensing inhibition)
No research has been published detailing the effects of this compound on cellular pathways. This includes a lack of studies on its potential antiproliferative mechanisms in any cell lines or its ability to inhibit quorum sensing in microbial systems.
Emerging Research Applications of 7 Chloro 5 Fluoro 1,3 Benzoxazol 2 Amine and Its Derivatives
Development as Molecular Probes for Mechanistic Biological Studies
The inherent fluorescence of many benzoxazole (B165842) derivatives makes them ideal candidates for the development of molecular probes. nih.gov These probes are instrumental in elucidating complex biological processes at a molecular level. While direct studies on 7-chloro-5-fluoro-1,3-benzoxazol-2-amine as a molecular probe are not extensively documented, the broader class of 2-aminobenzoxazoles is utilized in this capacity.
Researchers are exploring the synthesis of novel benzoxazole derivatives to act as inhibitors for enzymes like VEGFR-2, which is implicated in cancer progression. nih.gov For instance, a series of new benzoxazole derivatives were designed and synthesized to possess the key pharmacophoric features of VEGFR-2 inhibitors. nih.gov The substitution pattern on the benzoxazole ring, including the presence of halogens like chlorine and fluorine, can significantly influence the binding affinity and selectivity of these probes. This allows for the targeted investigation of specific enzyme-substrate interactions and the dynamics of signaling pathways.
Application as Privileged Scaffolds in Combinatorial Chemistry and Library Synthesis
In the quest for new drug candidates, combinatorial chemistry and the synthesis of compound libraries play a pivotal role. The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The benzoxazole core, and by extension this compound, fits this description.
The 2-amino group of this compound serves as a versatile handle for chemical modification, allowing for the facile introduction of a wide range of substituents. This enables the rapid generation of large and diverse libraries of compounds. For example, new series of 7-chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)-benzo(1,3)thiazoles have been synthesized from a related benzothiazole (B30560) precursor. researchgate.netbanglajol.info This highlights the potential of using halogenated 2-aminobenzoxazoles and their bioisosteres as starting points for creating libraries of potential therapeutic agents. The varied substituents can be tailored to modulate the physicochemical properties and biological activities of the resulting molecules, increasing the probability of identifying lead compounds for drug discovery programs.
Role in the Design of Advanced Materials (e.g., Fluorescent Compounds, Dye Lasers)
The fluorescent properties of benzoxazole derivatives are not only valuable in biological imaging but also in the development of advanced materials. nih.gov These compounds can be incorporated into polymers, organic light-emitting diodes (OLEDs), and fluorescent sensors. The specific substitution pattern on the benzoxazole ring, including the presence and position of electron-withdrawing groups like chlorine and fluorine, can fine-tune the photophysical properties of the molecule, such as its absorption and emission wavelengths.
While specific research on this compound for dye lasers is not prominent, the fundamental principles of molecular design for fluorescent materials suggest its potential. The rigid, planar structure of the benzoxazole core, combined with the electronic influence of the halogen substituents, can lead to high quantum yields and photostability, which are desirable characteristics for laser dyes. The 2-amino group also offers a site for further functionalization to enhance these properties or to attach the molecule to other material components.
Precursors and Building Blocks for Complex Heterocyclic Systems and Novel Chemical Entities
Perhaps one of the most significant applications of this compound is its role as a precursor for the synthesis of more complex heterocyclic systems. The benzoxazole ring itself is a stable entity, and the reactive 2-amino group provides a nucleophilic site for a variety of chemical transformations.
This compound can be used to construct larger, more intricate molecular architectures with potential applications in medicinal chemistry and materials science. For instance, the condensation of 2-aminobenzoxazoles with various electrophiles can lead to the formation of fused heterocyclic systems or molecules with multiple pharmacophoric groups. The chlorine and fluorine atoms on the benzene (B151609) ring can also be subjected to further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce additional diversity and functionality. The synthesis of various benzoxazole derivatives often starts from 2-aminophenol (B121084), which undergoes condensation with different carbonyl compounds. nih.gov The presence of the chloro and fluoro substituents on the this compound backbone provides a unique starting point for creating novel chemical entities with tailored properties. scinito.ai
Future Research Directions and Unexplored Avenues in 7 Chloro 5 Fluoro 1,3 Benzoxazol 2 Amine Research
Development of Novel and Sustainable Synthetic Methodologies with Enhanced Efficiency and Atom Economy
The synthesis of 2-aminobenzoxazoles, the structural class of 7-chloro-5-fluoro-1,3-benzoxazol-2-amine, has traditionally involved methods that sometimes utilize hazardous reagents like cyanogen (B1215507) bromide. nih.gov Future research should prioritize the development of novel, sustainable, and efficient synthetic routes to this compound that focus on green chemistry principles and high atom economy. primescholars.com
Promising methodologies for exploration include:
Water-promoted synthesis: Tandem reactions of the appropriately substituted 2-aminophenol (B121084) with isothiocyanates in water have proven to be a rapid and efficient method for creating 2-aminobenzoxazoles. rsc.orgrsc.orgcapes.gov.br This approach is environmentally benign and uses readily available starting materials. rsc.org
Catalyst-driven processes: The use of reusable catalysts, such as Brønsted acidic ionic liquid gels, can facilitate the synthesis under solvent-free conditions, offering high yields and easy catalyst recovery. acs.org Iron catalysts have also been shown to be effective and inexpensive for similar syntheses. rsc.org
Electrochemical synthesis: Electrochemical methods offer a green and atom-economical alternative for synthesizing benzoxazole (B165842) derivatives, avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.orgrsc.orgorganic-chemistry.org
The efficiency of these potential synthetic routes can be evaluated using metrics like percent atom economy, which calculates the proportion of reactant atoms incorporated into the final product. primescholars.com
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Considerations |
|---|---|---|
| Water-promoted Synthesis | Environmentally friendly, high efficiency, simple procedure. rsc.orgrsc.org | Optimization of reaction conditions for the specific substrate. |
| Ionic Liquid Catalysis | Reusable catalyst, solvent-free conditions, high yields. acs.org | Initial cost of the ionic liquid. |
| Electrochemical Synthesis | Atom-economical, avoids toxic reagents, mild conditions. rsc.orgrsc.org | Requires specialized electrochemical equipment. |
Advanced Computational Approaches for Predictive Modeling of Structure-Activity Relationships and Molecular Interactions
Computational modeling is a powerful tool for predicting the biological activity and molecular interactions of compounds like this compound, thereby guiding further research. Future investigations should leverage advanced computational techniques to build predictive models.
Key areas of focus include:
Molecular Docking: These studies can predict the binding affinity and interaction patterns of this compound with various biological targets. researchgate.netmdpi.com For instance, docking studies on similar benzoxazoles have identified potential interactions with protein targets involved in cancer and inflammation. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, SAR studies can elucidate the impact of the chloro and fluoro substituents on biological activity. researchgate.netesisresearch.orgnih.gov For example, studies on other substituted benzoxazoles have shown that electron-withdrawing groups can enhance antimicrobial activity. esisresearch.org
ADME/Tox Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the compound, helping to identify potential liabilities early in the drug discovery process. researchgate.net
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₇H₄ClFN₂O uni.lu |
| Monoisotopic Mass | 185.99962 Da uni.lu |
| XlogP | 2.1 uni.lu |
Data sourced from PubChem. uni.lu
Investigation of Underexplored Molecular Targets and Signaling Pathways for Mechanistic Insights
The benzoxazole scaffold is present in numerous compounds with a wide array of biological activities, suggesting that this compound could modulate various molecular targets and signaling pathways. scite.ai Future research should aim to identify and characterize these interactions to understand the compound's mechanism of action.
Potential areas for investigation include:
Anticancer Activity: Many benzoxazole derivatives exhibit potent anticancer effects by targeting enzymes like topoisomerases and protein kinases such as c-Met. mdpi.comnih.gov Some have also been shown to induce apoptosis by targeting β-tubulin and caspase-3. nih.gov Investigating the effect of this compound on these and other cancer-related pathways is a promising avenue.
Antimicrobial and Antifungal Activity: The benzoxazole core is a known pharmacophore for antimicrobial and antifungal agents. esisresearch.orgnih.gov Screening this compound against a panel of bacteria and fungi could reveal novel therapeutic applications.
Neurological Disorders: Certain benzoxazole derivatives have been explored as inhibitors of cholinesterases for potential use in Alzheimer's disease and as H3 antagonists. nih.govnih.govmdpi.com The unique substitution pattern of this compound may confer novel activities against neurological targets.
Design and Synthesis of Chemically Selective Tools and Probes based on the Benzoxazole-2-amine Scaffold
The inherent fluorescent properties of many benzoxazole derivatives make them excellent candidates for the development of chemical tools and probes for biological research and diagnostics. periodikos.com.brperiodikos.com.br
Future research in this area could focus on:
Fluorescent Probes for Biomolecules: Benzoxazoles can be functionalized to act as fluorescent probes that can detect and quantify specific biomolecules, such as DNA, with high sensitivity. periodikos.com.brperiodikos.com.br The fluorescence of these probes can be enhanced upon binding to their target. periodikos.com.br
Sensors for Metal Cations and pH: The benzoxazole scaffold can be modified to create probes that are sensitive to changes in pH or the concentration of metal cations. acs.orgacs.org
Intracellular Imaging: Fluorescent probes based on the 2-aminobenzoxazole (B146116) structure have been successfully used for the intracellular imaging of ions like Fe³⁺ in living cells. rsc.org This suggests that this compound could be developed into a probe for cellular imaging applications.
The development of such tools would not only advance our understanding of biological processes but could also have applications in medical diagnostics.
Q & A
Q. Basic Research Focus
- Spectroscopic Techniques :
- NMR : and NMR confirm substituent positions (e.g., δ ~160 ppm for benzoxazole carbons) .
- LC-MS : Molecular ion peaks (e.g., m/z 295 [M+H]⁺) verify molecular weight .
- Chromatography : HPLC retention times (e.g., 14.3 min on C4 columns) assess purity .
- Crystallography : SHELXL refines X-ray diffraction data to resolve bond lengths and angles, even for twinned crystals .
What methodologies are employed to assess the antimicrobial activity of this compound, and how are structure-activity relationships (SAR) established?
Q. Advanced Research Focus
- Biological Assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., E. coli) quantify potency .
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with DNA gyrase, identifying key binding residues (e.g., hydrophobic pockets for chloro/fluoro substituents) .
- SAR Insights :
- Electron-Withdrawing Groups : Fluoro and chloro substituents enhance activity by increasing electrophilicity and membrane permeability .
- Ring Modifications : Replacing benzoxazole with benzothiazole alters electronic properties, reducing potency in some analogs .
How can researchers resolve contradictions in reported biological activity data for halogenated benzoxazole derivatives?
Q. Advanced Research Focus
- Comparative SAR Analysis : Evaluate substituent effects across analogs (e.g., 5-fluoro vs. 5-trifluoromethyl derivatives) to isolate structural determinants of activity .
- Assay Standardization : Control variables like bacterial strain selection, nutrient media, and incubation time to minimize protocol-driven discrepancies .
- Meta-Analysis : Cross-reference data from crystallography (binding modes) and in vitro assays to reconcile mechanistic outliers .
What computational approaches are used to predict the binding affinity of this compound with bacterial targets?
Q. Advanced Research Focus
- Docking Simulations : Software like GOLD or Glide predicts binding poses in DNA gyrase (PDB: 1KZN), highlighting hydrogen bonds with Ser79 and hydrophobic interactions with Ala67 .
- MD Simulations : NAMD or AMBER models ligand-protein stability over 100 ns trajectories, assessing entropy-driven binding .
- Free Energy Calculations : MM-PBSA quantifies contributions from van der Waals forces and solvation effects .
How do reaction conditions affect the stability of halogen substituents during benzoxazole synthesis?
Q. Basic Research Focus
- Acidic Conditions : HCl in THF preserves chloro/fluoro groups but may hydrolyze sensitive esters; monitor via TLC .
- Oxidative Environments : Avoid KMnO₄, which can oxidize amines. Use milder oxidants like H₂O₂ for selective reactions .
- Temperature Control : Reactions at 0–25°C prevent dehalogenation, common in high-temperature cyclizations .
What are the key challenges in crystallizing halogenated benzoxazoles, and how are they addressed?
Q. Advanced Research Focus
- Twinning : Common due to planar benzoxazole cores. SHELXL’s TWIN command refines data from twinned crystals .
- Low Solubility : Use mixed solvents (e.g., DMSO/EtOH) for slow evaporation, producing diffraction-quality crystals .
- Disorder : Halogen atoms may exhibit positional disorder; constrain occupancy ratios during refinement .
How can researchers mitigate common pitfalls in benzoxazole derivative synthesis?
Q. Basic Research Focus
- Toxic Reagents : Replace HgO or BOP with I₂ for greener cyclodesulfurization .
- Byproduct Formation : Optimize stoichiometry (e.g., 1:1 aminophenol:isothiocyanate ratio) to minimize thiourea residues .
- Scale-Up Issues : Use flow chemistry for exothermic reactions, improving safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
